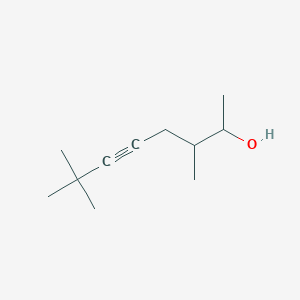
3,7,7-Trimethyloct-5-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,7-Trimethyloct-5-yn-2-ol is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . This compound is characterized by the presence of a triple bond (alkyne) and a hydroxyl group (alcohol) in its structure, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethyloct-5-yn-2-ol typically involves the alkylation of an appropriate alkyne precursor with a suitable alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne and generate the nucleophilic acetylide ion. This ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,7-Trimethyloct-5-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (e.g., ketone or aldehyde) using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH4)
Substitution: SOCl2, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkenes or alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
3,7,7-Trimethyloct-5-yn-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,7,7-Trimethyloct-5-yn-2-ol depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the triple bond is hydrogenated to form a double or single bond through the addition of hydrogen atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,7-Trimethyloct-5-en-2-ol: Similar structure but with a double bond instead of a triple bond.
3,7,7-Trimethyloctan-2-ol: Similar structure but with a single bond instead of a triple bond.
3,7,7-Trimethyloct-5-yn-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
3,7,7-Trimethyloct-5-yn-2-ol is unique due to the presence of both a triple bond and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H20O |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
3,7,7-trimethyloct-5-yn-2-ol |
InChI |
InChI=1S/C11H20O/c1-9(10(2)12)7-6-8-11(3,4)5/h9-10,12H,7H2,1-5H3 |
InChI-Schlüssel |
ZVARVWMRJFEUOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#CC(C)(C)C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13304199.png)
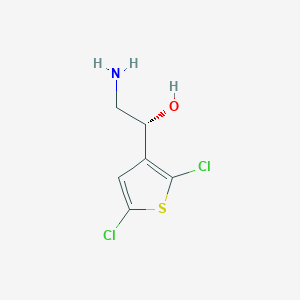
![3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13304217.png)
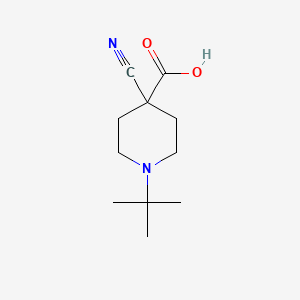
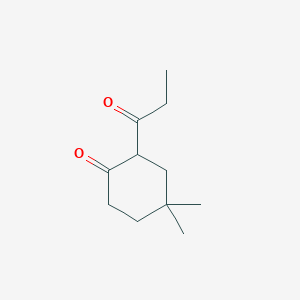
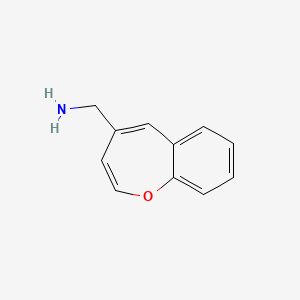
![1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13304230.png)
![(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13304237.png)
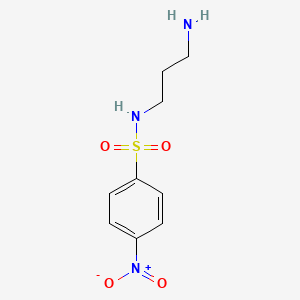
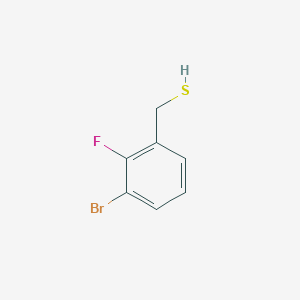
![2-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13304252.png)
![3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B13304255.png)

![4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13304284.png)
